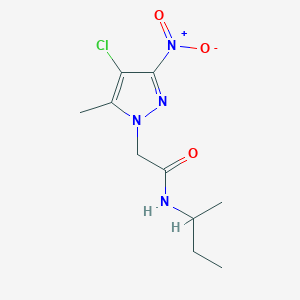
N-sec-Butyl-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-sec-Butyl-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-Butyl-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Chlorination: The nitrated pyrazole is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated pyrazole is acylated with acetic anhydride or acetyl chloride to introduce the acetamide group.
N-sec-Butylation: Finally, the acetamide derivative is reacted with sec-butyl bromide in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-sec-Butyl-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, alkoxides in the presence of a base or under heating.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivative.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: As a lead compound for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-sec-Butyl-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-sec-Butyl-2-(4-chloro-3-nitro-pyrazol-1-yl)-acetamide: Lacks the methyl group at the 5-position.
N-sec-Butyl-2-(4-chloro-5-methyl-pyrazol-1-yl)-acetamide: Lacks the nitro group.
N-sec-Butyl-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-sec-Butyl-2-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)-acetamide is unique due to the specific combination of substituents on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of the nitro group, in particular, can impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H15ClN4O3 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
N-butan-2-yl-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H15ClN4O3/c1-4-6(2)12-8(16)5-14-7(3)9(11)10(13-14)15(17)18/h6H,4-5H2,1-3H3,(H,12,16) |
InChI Key |
SCCUEPRBWOCUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B10909939.png)
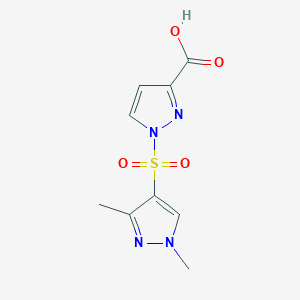
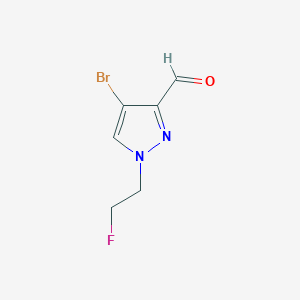
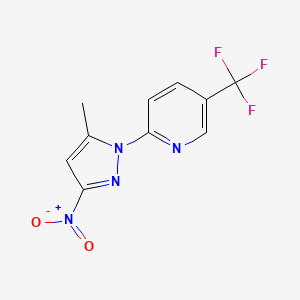
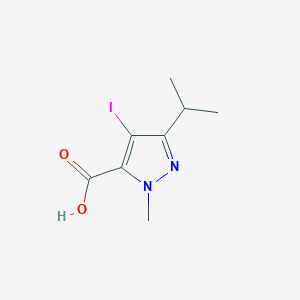
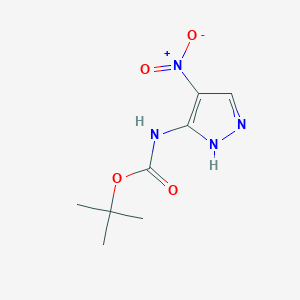
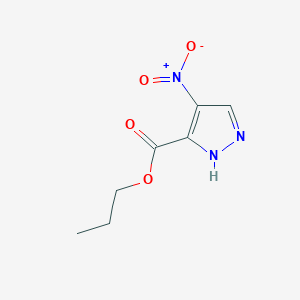
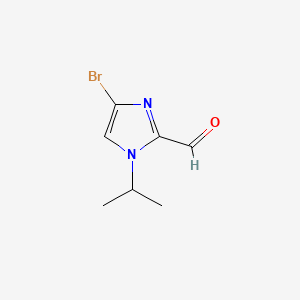
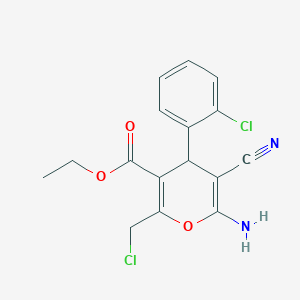
![4-chloro-3,5-bis(2-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10909993.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B10909997.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10910001.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B10910005.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B10910019.png)
